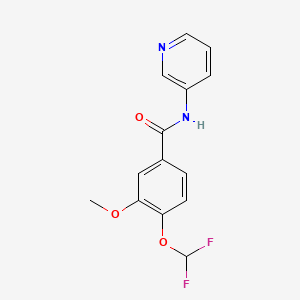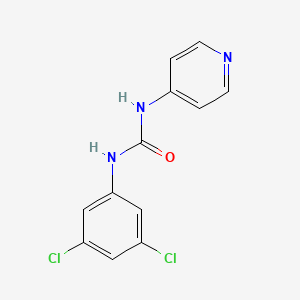
4-(difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with difluoromethoxy and methoxy groups, as well as a pyridin-3-yl moiety, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Benzamide Core: : The synthesis begins with the preparation of the benzamide core. This can be achieved by reacting 4-hydroxy-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with pyridin-3-amine to yield the benzamide intermediate.
-
Introduction of Difluoromethoxy Group: : The difluoromethoxy group can be introduced via a nucleophilic substitution reaction. The benzamide intermediate is treated with difluoromethyl ether in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 4-(difluoromethoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)aniline.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, modulating their activity. The pyridin-3-yl moiety can enhance binding affinity through π-π stacking interactions with aromatic residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-N-(pyridin-3-yl)benzamide: Lacks the difluoromethoxy group, which may result in different reactivity and binding properties.
4-(Trifluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide: Contains a trifluoromethoxy group instead of a difluoromethoxy group, potentially altering its chemical and biological activity.
4-(Difluoromethoxy)-3-methoxy-N-(pyridin-2-yl)benzamide: The position of the pyridinyl group is different, which can affect its binding interactions and overall activity.
Uniqueness
4-(Difluoromethoxy)-3-methoxy-N-(pyridin-3-yl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H12F2N2O3 |
|---|---|
Peso molecular |
294.25 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-3-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H12F2N2O3/c1-20-12-7-9(4-5-11(12)21-14(15)16)13(19)18-10-3-2-6-17-8-10/h2-8,14H,1H3,(H,18,19) |
Clave InChI |
XRFBHTOGHKCZFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10967523.png)

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10967536.png)

![(4-methyl-1H-pyrazol-1-yl)[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10967542.png)
methanone](/img/structure/B10967544.png)
![N-(2-methoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B10967547.png)
![N-{4,5-dimethyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10967549.png)


![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pentan-1-one](/img/structure/B10967560.png)

![2-(2-Chloro-5-methylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B10967565.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B10967596.png)
